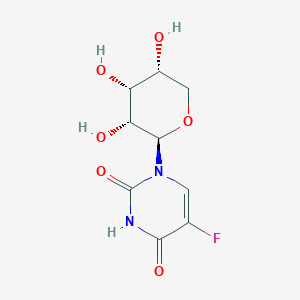

5-Fluoro-1-((2R,3R,4R,5R)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)pyrimidine-2,4(1H,3H)-dione

Description

Properties

IUPAC Name |

5-fluoro-1-[(2R,3R,4R,5R)-3,4,5-trihydroxyoxan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(13)2-18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17)/t4-,5-,6-,8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXJSKGVGPNZCGA-UAKXSSHOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)N2C=C(C(=O)NC2=O)F)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]([C@H]([C@@H](O1)N2C=C(C(=O)NC2=O)F)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Pyranose Sugar Moiety

The pyranose component, (2R,3R,4R,5R)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl, is typically derived from D-glucose or D-galactose. Selective protection of hydroxyl groups is critical:

-

Protection Strategy : Benzyl (Bn) or acetyl (Ac) groups are used to mask hydroxyls at C3, C4, and C5, leaving the anomeric carbon (C1) activated for glycosylation.

-

Activation : The anomeric hydroxyl is converted to a trichloroacetimidate or bromide under conditions like treatment with HBr/AcOH or N-iodosuccinimide (NIS).

Vorbrüggen Glycosylation

The Vorbrüggen method, widely used in nucleoside synthesis, couples silylated 5-FU with the activated sugar:

-

Silylation : 5-FU is treated with hexamethyldisilazane (HMDS) and trimethylsilyl chloride (TMSCl) to form the N1-silylated derivative.

-

Coupling : The silylated base reacts with the sugar trichloroacetimidate in the presence of a Lewis acid (e.g., trimethylsilyl triflate, TMSOTf) at 0–25°C.

-

Deprotection : Benzyl or acetyl groups are removed via hydrogenolysis (Pd/C, H₂) or alkaline hydrolysis (K₂CO₃/MeOH), respectively.

Example Protocol :

Enzymatic Transglycosylation

Enzymatic methods offer stereoselectivity without extensive protecting groups. Thymidine phosphorylase (TP) or uridine phosphorylase (UP) catalyzes the transfer of sugar moieties to 5-FU:

Substrate Preparation

Example Protocol :

Solid-Phase Synthesis for Scalability

Solid-phase techniques enable iterative coupling and purification, ideal for industrial production:

Resin Functionalization

Example Protocol :

Comparative Analysis of Methods

| Parameter | Chemical Glycosylation | Enzymatic | Solid-Phase |

|---|---|---|---|

| Yield | 60–75% | 40–50% | 70–80% |

| Stereoselectivity | Moderate | High | High |

| Scalability | Industrial | Lab-scale | Industrial |

| Cost | High (reagents) | Moderate | Low (recycling) |

Industrial Optimization Strategies

Catalytic Improvements

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1-((2R,3R,4R,5R)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups on the pyrimidine ring or the sugar moiety.

Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxy derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity

One of the primary applications of this compound is in the development of antiviral therapies. Recent studies have highlighted its efficacy as a nucleoside analogue against various viral infections. For instance, research has demonstrated that derivatives of pyrimidine compounds exhibit significant activity against noroviruses and other RNA viruses. The structural modifications of the pyrimidine base can enhance binding affinity to viral polymerases, thereby inhibiting viral replication .

Nucleoside Analogues

The compound serves as a precursor for synthesizing modified nucleosides that can be utilized in antiviral drug development. Nucleoside analogues are essential in treating viral infections such as HIV and hepatitis. The presence of the fluorine atom in this compound alters the electronic properties and enhances the stability of the nucleoside analogue, making it a candidate for further investigation in drug formulation .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of 5-Fluoro-1-((2R,3R,4R,5R)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)pyrimidine-2,4(1H,3H)-dione is crucial for optimizing its pharmacological properties. Researchers have focused on modifying various functional groups to assess their impact on biological activity. For example:

| Modification Type | Effect on Activity |

|---|---|

| Fluorination | Increases antiviral potency |

| Hydroxyl Groups | Enhances solubility and bioavailability |

| Sugar Modifications | Improves selectivity towards viral enzymes |

These modifications can lead to compounds with improved efficacy and reduced toxicity.

Case Studies

Several case studies have been documented that illustrate the effectiveness of this compound and its derivatives:

-

Case Study on Norovirus Inhibition

A study published in Nature Communications evaluated the antiviral activity of several nucleoside analogues derived from this compound against noroviruses. The results indicated that specific modifications significantly enhanced antiviral efficacy compared to unmodified counterparts . -

Research on HIV Treatment

Another research effort focused on using 5-Fluoro-1-((2R,3R,4R,5R)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)pyrimidine-2,4(1H,3H)-dione as a building block for synthesizing novel HIV reverse transcriptase inhibitors. The synthesized compounds showed promising results in vitro against HIV strains resistant to existing therapies .

Mechanism of Action

The mechanism of action of 5-Fluoro-1-((2R,3R,4R,5R)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)pyrimidine-2,4(1H,3H)-dione involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. The fluorine atom at the 5-position enhances its stability and resistance to enzymatic degradation, allowing it to effectively inhibit DNA and RNA synthesis. This inhibition can lead to cell death, making it a potential therapeutic agent.

Comparison with Similar Compounds

Structural Features and Modifications

The following table summarizes key structural differences between the target compound and analogs from the evidence:

Physicochemical Properties

- Target Compound : The trihydroxy-tetrahydro-2H-pyran moiety confers high polarity, likely improving water solubility but reducing membrane permeability compared to less polar analogs .

- Oxathiolane Derivative () : Sulfur in the ring increases lipophilicity, favoring cellular uptake but possibly limiting solubility .

Research Findings and Challenges

- Crystallographic Data : The dioxolane derivative () forms a layer structure stabilized by N–H⋯O and O–H⋯O hydrogen bonds, suggesting the target compound’s hydroxyl-rich sugar may exhibit similar crystal packing .

- Resistance Profiles : Oxathiolane derivatives (e.g., lamivudine) face resistance due to mutations in viral polymerases; the target’s distinct sugar moiety may circumvent this .

- Toxicity Considerations : Halogenated derivatives () with chloro/fluoro substitutions may exhibit increased toxicity compared to hydroxylated analogs .

Biological Activity

5-Fluoro-1-((2R,3R,4R,5R)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)pyrimidine-2,4(1H,3H)-dione is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

- Molecular Formula: C₉H₁₁FN₂O₆

- Molecular Weight: 262.19 g/mol

- CAS Number: 77180-80-4

The structure features a pyrimidine ring substituted with a fluorine atom and a tetrahydropyran moiety with hydroxyl groups that may enhance its biological activity.

The biological activity of this compound primarily stems from its interaction with nucleic acid metabolism. Similar compounds have shown to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis. For example, 5-fluoro-2'-deoxyuridylate (FdUMP), a related compound, forms a covalent complex with TS that leads to enzyme inactivation . This mechanism is crucial in the context of cancer therapy where rapid cell division requires efficient DNA synthesis.

Biological Activities

Antiviral Properties:

Recent studies have highlighted the antiviral potential of similar pyrimidine derivatives. Compounds with structural similarities have demonstrated inhibitory effects on various viruses including influenza and hepatitis C virus (HCV) through their action on viral RNA replication . The specific activity of 5-Fluoro-1-((2R,3R,4R,5R)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)pyrimidine-2,4(1H,3H)-dione in this context remains to be fully elucidated but warrants further investigation.

Cytotoxic Effects:

In vitro studies suggest that compounds with similar structures can exhibit cytotoxic effects against cancer cell lines. For instance, derivatives have shown significant cytotoxicity against Huh7 cells (a liver cancer cell line) and HEK293T cells . The cytotoxicity is often measured using assays such as MTT or CellTiter-Glo.

Case Studies

-

Inhibition of Thymidylate Synthase:

A study demonstrated that 5-Fluoro-2'-deoxyuridylate binds to TS in the presence of 5,10-methylenetetrahydrofolate leading to enzyme inactivation. This provides a model for understanding how similar compounds might function . -

Antiviral Activity:

A group of researchers synthesized novel pyrimidine derivatives and tested their efficacy against HCV replicons. Some compounds showed up to 91% inhibition at concentrations around 50 μM while maintaining low cytotoxicity .

Data Table: Biological Activity Overview

Q & A

Q. How can researchers ensure the stereochemical purity of 5-Fluoro-1-((2R,3R,4R,5R)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)pyrimidine-2,4(1H,3H)-dione during synthesis?

- Methodological Answer: Stereochemical integrity is critical for biological activity in nucleoside analogs. Use chiral HPLC with a polar stationary phase (e.g., amylose-based columns) to resolve enantiomers. Confirm configurations via X-ray crystallography (as demonstrated for similar fluorinated pyrimidines in ). For synthetic routes, employ enzymatic or asymmetric catalysis to preserve the (2R,3R,4R,5R)-tetrahydrofuran configuration.

Q. What analytical techniques are recommended for characterizing this compound’s stability under varying pH conditions?

- Methodological Answer: Conduct accelerated stability studies using:

- UV-Vis spectroscopy to monitor degradation at λmax ~260–280 nm (typical for fluorouracil derivatives).

- LC-MS to identify hydrolytic byproducts (e.g., free 5-fluorouracil or sugar moiety cleavage).

- NMR (¹H/<sup>19</sup>F) to track structural changes, particularly at the glycosidic bond .

Store samples in inert atmospheres (N2) at 2–8°C to minimize hydrolysis .

Advanced Research Questions

Q. How can intermolecular interactions in the crystal lattice influence the compound’s solubility and bioavailability?

Q. What experimental strategies resolve contradictions in enzymatic inhibition data for fluorinated pyrimidine derivatives?

- Methodological Answer: Discrepancies may arise from assay conditions (e.g., pH, cofactors) or enzyme isoforms.

- Perform kinetic assays under standardized conditions (e.g., 37°C, physiological pH).

- Use isothermal titration calorimetry (ITC) to quantify binding affinities across enzyme variants.

- Validate findings with in silico docking (e.g., AutoDock Vina) to correlate inhibition with steric/electronic effects of the tetrahydrofuran substituents .

Q. How can researchers optimize the glycosylation step in synthesizing this compound to minimize side products?

- Methodological Answer: Key factors include:

- Protecting group strategy : Temporarily block hydroxyl groups on the sugar moiety (e.g., acetyl or silyl ethers) to prevent undesired branching.

- Catalysis : Use Lewis acids (e.g., TMSOTf) to activate the glycosyl donor and improve regioselectivity .

- Reaction monitoring : Employ real-time <sup>19</sup>F NMR to track fluorouracil coupling efficiency and abort reactions if intermediates exceed 5% impurity .

Methodological Considerations Table

Critical Notes for Experimental Design

- Safety : Adhere to GHS protocols (e.g., P201/P210) due to potential flammability and toxicity of intermediates .

- Data Validation : Cross-reference spectral data with PubChem entries (e.g., 5-fluorouracil, InChI=1S/C4H3FN2O2) to confirm structural assignments .

- Theoretical Frameworks : Link mechanistic studies to nucleoside analog theory (e.g., transition-state inhibition in thymidylate synthase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.